molecular formula C9H8N2O B14412778 4-(N-Hydroxyethanimidoyl)benzonitrile CAS No. 82052-54-8

4-(N-Hydroxyethanimidoyl)benzonitrile

Cat. No.: B14412778
CAS No.: 82052-54-8
M. Wt: 160.17 g/mol
InChI Key: AYZRZZDZTBNDOB-UHFFFAOYSA-N
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Description

4-(N-Hydroxyethanimidoyl)benzonitrile is an organic compound that features a benzonitrile core substituted with a hydroxyethanimidoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(N-Hydroxyethanimidoyl)benzonitrile typically involves the reaction of benzonitrile with hydroxylamine hydrochloride under specific conditions. One common method is the oximation of benzaldehyde to form benzaldoxime, followed by dehydration to yield the desired compound . The reaction conditions often include the use of catalysts and solvents to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Green synthesis methods, such as using ionic liquids as recycling agents, have also been explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-(N-Hydroxyethanimidoyl)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction with LiAlH4 typically yields primary amines, while oxidation can produce various oxidized derivatives .

Scientific Research Applications

4-(N-Hydroxyethanimidoyl)benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(N-Hydroxyethanimidoyl)benzonitrile involves its interaction with specific molecular targets. The hydroxyethanimidoyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The nitrile group can also undergo various transformations, contributing to the compound’s versatility .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(N-Hydroxyethanimidoyl)benzonitrile is unique due to the presence of both the nitrile and hydroxyethanimidoyl groups, which confer distinct chemical properties and reactivity.

Properties

CAS No.

82052-54-8

Molecular Formula

C9H8N2O

Molecular Weight

160.17 g/mol

IUPAC Name

4-(N-hydroxy-C-methylcarbonimidoyl)benzonitrile

InChI

InChI=1S/C9H8N2O/c1-7(11-12)9-4-2-8(6-10)3-5-9/h2-5,12H,1H3

InChI Key

AYZRZZDZTBNDOB-UHFFFAOYSA-N

Canonical SMILES

CC(=NO)C1=CC=C(C=C1)C#N

Origin of Product

United States

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